1-(2-Bromobenzo[d]thiazol-5-yl)ethanone
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Overview
Description
1-(2-Bromobenzo[d]thiazol-5-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromobenzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
1-(2-Bromobenzo[d]thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
1-(2-Bromobenzo[d]thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique bromine substitution, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H6BrNOS |
---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-(2-bromo-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H6BrNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3 |
InChI Key |
GNQALXCQZOWKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)Br |
Origin of Product |
United States |
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